Regioselectivity of Chlorination: 2-Chloro-6-nitrotoluene as the Dominant Product from o-Nitrotoluene
Chlorination of o-nitrotoluene yields a mixture of monochlorinated isomers. Under standard industrial conditions, 2-chloro-6-nitrotoluene constitutes approximately 65% of the product mixture, while the competing 4-chloro-2-nitrotoluene isomer accounts for only 24% [1]. This pronounced regioselectivity demonstrates that the 2-chloro-6-nitro isomer is kinetically favored during electrophilic aromatic substitution of o-nitrotoluene.
| Evidence Dimension | Product distribution (relative abundance) from chlorination of o-nitrotoluene |
|---|---|
| Target Compound Data | 65% of mixture |
| Comparator Or Baseline | 4-chloro-2-nitrotoluene: 24% of mixture; other isomers/dichloro byproduct: 1%; unreacted o-nitrotoluene: 10% |
| Quantified Difference | 2.7‑fold higher abundance of 2‑chloro‑6‑nitrotoluene relative to the 4‑chloro‑2‑nitro isomer |
| Conditions | Catalytic chlorination of o-nitrotoluene (details as described in CN101985425A and CN107473973A) |
Why This Matters
This intrinsic reactivity advantage means that 2-chloro-6-nitrotoluene is the most accessible and cost‑effective isomer when synthesized from the widely available and inexpensive o-nitrotoluene feedstock.
- [1] CN117003644B. A method for synthesizing 2-chloro-6-nitrotoluene. View Source
